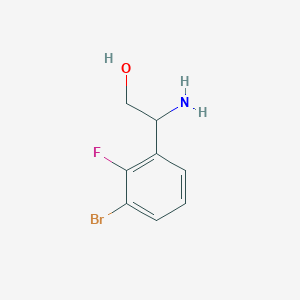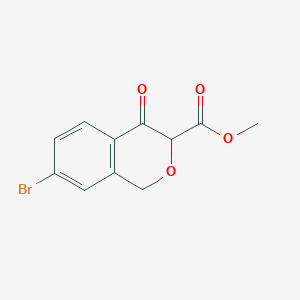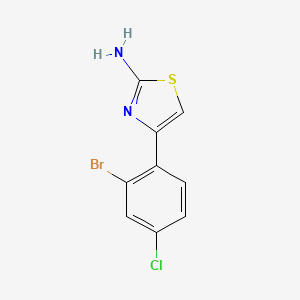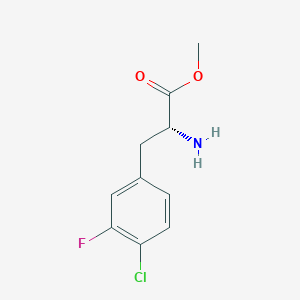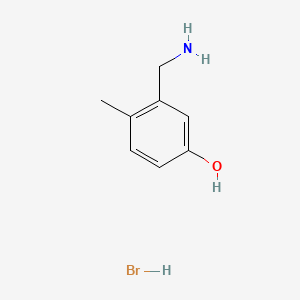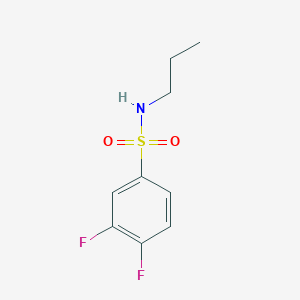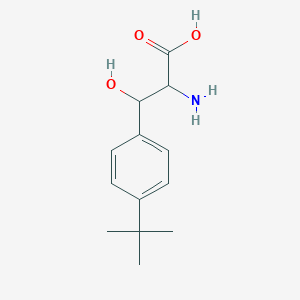
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid is a synthetic amino acid derivative This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which influences its chemical properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and glycine.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-tert-butylbenzaldehyde and glycine in the presence of a base like sodium hydroxide. This forms an intermediate β-hydroxy aldehyde.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of 2-Amino-3-(4-(tert-butyl)phenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid.
Substitution: Formation of 2-Amino-3-(4-(tert-butyl)-2-bromophenyl)-3-hydroxypropanoic acid.
科学的研究の応用
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to natural amino acids.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the tert-butyl group, resulting in different chemical properties and biological activities.
2-Amino-3-(4-methylphenyl)-3-hydroxypropanoic acid: The methyl group provides less steric hindrance compared to the tert-butyl group.
2-Amino-3-(4-isopropylphenyl)-3-hydroxypropanoic acid: The isopropyl group offers intermediate steric effects between methyl and tert-butyl groups.
Uniqueness
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and biological systems.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
2-amino-3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)9-6-4-8(5-7-9)11(15)10(14)12(16)17/h4-7,10-11,15H,14H2,1-3H3,(H,16,17) |
InChIキー |
XGJFRYGWGUJSLH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
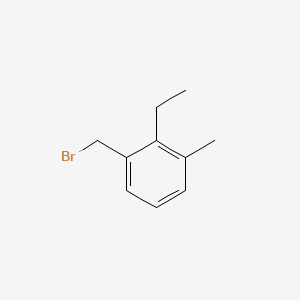
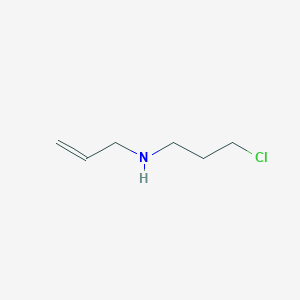
![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
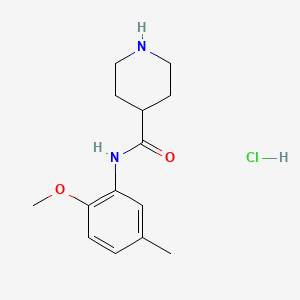
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
